molecular formula C19H14N2 B14306268 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile CAS No. 116519-28-9

2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

Cat. No.: B14306268
CAS No.: 116519-28-9
M. Wt: 270.3 g/mol
InChI Key: LZVSBTLVHASVIJ-UHFFFAOYSA-N
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Description

2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of benzyl and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the photochemical reaction between 1,4-naphthalenedicarbonitrile and toluene in acetonitrile. The reaction conditions include the use of light to initiate the photochemical process, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, light intensity, and solvent concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reaction pathway and conditions .

Scientific Research Applications

2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electron and proton transfer processes, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, resulting in various biochemical effects .

Comparison with Similar Compounds

  • 1-Benzyl-1,2-dihydro-1,4-naphthalenedicarbonitrile
  • 4-Benzyl-1-naphthalencarbonitrile
  • 6,11-Dicyano-5,11-methano-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene

Comparison: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific substitution pattern and the presence of both benzyl and dicarbonitrile groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

116519-28-9

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile

InChI

InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2

InChI Key

LZVSBTLVHASVIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N

Origin of Product

United States

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